molecular formula C13H9Cl2N3O2 B5703089 N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide

Cat. No. B5703089
M. Wt: 310.13 g/mol
InChI Key: YGMWIVDBVDYUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of protein kinase CK2, which is a crucial enzyme involved in various cellular processes. The compound has shown promising results in cancer treatment, and its mechanism of action has been extensively studied.

Mechanism of Action

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide inhibits protein kinase CK2, which is a crucial enzyme involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, making it an attractive target for cancer therapy. By inhibiting CK2, N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. Additionally, the compound has been shown to enhance the efficacy of chemotherapy drugs when used in combination.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide in lab experiments is its potency as a CK2 inhibitor. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, the compound has limited solubility in water, which can make it challenging to use in some experiments. Additionally, the compound's stability can be affected by pH and temperature changes, which can impact its effectiveness.

Future Directions

There are several future directions for the research on N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide. One direction is to further investigate its potential as an anti-cancer agent and its efficacy in combination with other chemotherapy drugs. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further research is needed to optimize the compound's stability and solubility, which can improve its effectiveness in lab experiments.

Synthesis Methods

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide can be synthesized by reacting 2,5-dichlorobenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields a white solid, which can be purified by recrystallization.

Scientific Research Applications

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide has been extensively studied for its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2,5-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2/c14-9-3-4-11(15)10(6-9)13(19)20-18-12(16)8-2-1-5-17-7-8/h1-7H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMWIVDBVDYUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOC(=O)C2=C(C=CC(=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OC(=O)C2=C(C=CC(=C2)Cl)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2,5-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide

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